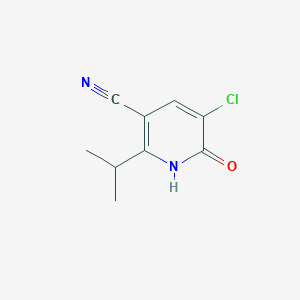![molecular formula C7H10ClF2NO2 B15230248 6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride CAS No. 1394042-03-5](/img/structure/B15230248.png)
6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2,2-difluorobicyclo[310]hexane-6-carboxylic acid hydrochloride is a chemical compound with a unique bicyclic structure It is characterized by the presence of an amino group, two fluorine atoms, and a carboxylic acid group, all attached to a bicyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic ring: This step involves the cyclization of a suitable precursor to form the bicyclo[3.1.0]hexane ring system.
Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Large-scale production typically requires the use of efficient catalysts, high-pressure reactors, and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and fluorine groups can participate in substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid
- 2,2-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid
- 6-Amino-2,2-difluorobicyclo[3.1.0]hexane
Uniqueness
6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride is unique due to the presence of both amino and carboxylic acid groups, along with the fluorine atoms, which confer distinct chemical properties. These features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1394042-03-5 |
|---|---|
Molecular Formula |
C7H10ClF2NO2 |
Molecular Weight |
213.61 g/mol |
IUPAC Name |
6-amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H9F2NO2.ClH/c8-6(9)2-1-3-4(6)7(3,10)5(11)12;/h3-4H,1-2,10H2,(H,11,12);1H |
InChI Key |
GORAHAZVHFBLOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C1C2(C(=O)O)N)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


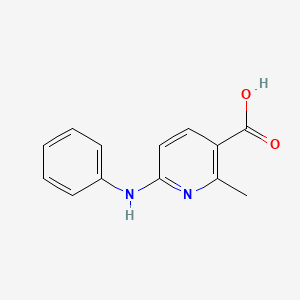

![Tert-butyl 9-cyano-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B15230189.png)
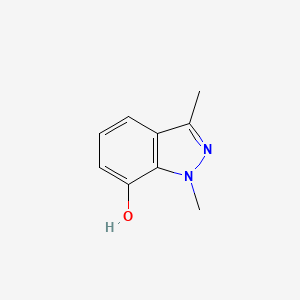

![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B15230201.png)
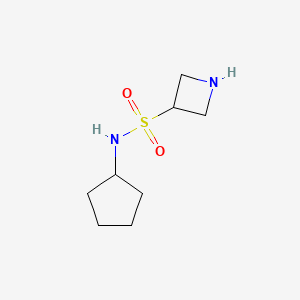
![tert-Butyl(1R,5S)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B15230217.png)

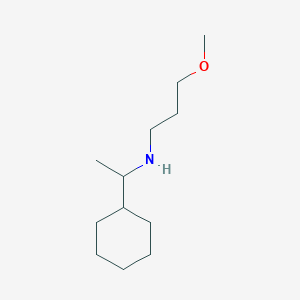
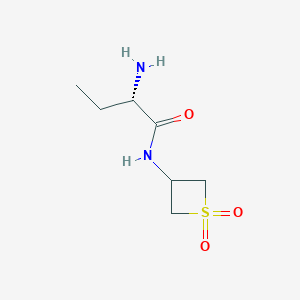
![(5-Azaspiro[2.4]heptan-1-yl)methanol](/img/structure/B15230244.png)

